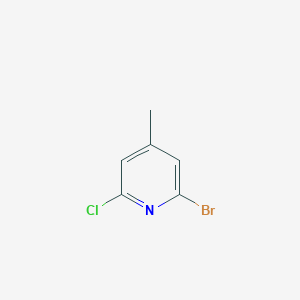
2-Bromo-6-cloro-4-metilpiridina
Descripción general
Descripción
2-Bromo-6-chloro-4-methylpyridine is a halogenated pyridine derivative. Pyridine derivatives are widely used in organic synthesis due to their versatile reactivity and ability to form stable complexes with metals. The presence of bromine, chlorine, and methyl groups on the pyridine ring makes 2-Bromo-6-chloro-4-methylpyridine a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
2-Bromo-6-chloro-4-methylpyridine has numerous applications in scientific research:
Mecanismo De Acción
Target of Action
2-Bromo-6-chloro-4-methylpyridine is primarily used as an intermediate in organic synthesis and medicinal chemistry . It is often used in the structural modification and synthesis of drug molecules . One of the primary targets of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound’s interaction with its targets involves two key processes: oxidative addition and transmetalation . In the oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by 2-Bromo-6-chloro-4-methylpyridine . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The primary result of the action of 2-Bromo-6-chloro-4-methylpyridine is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the structural modification and synthesis of drug molecules .
Action Environment
The action of 2-Bromo-6-chloro-4-methylpyridine is influenced by environmental factors such as temperature and pressure . For instance, the compound has a boiling point of 102-103 °C/20 mmHg , indicating that it would evaporate at high temperatures. Additionally, the compound is soluble in chloroform and ethyl acetate , suggesting that its action may be influenced by the presence of these solvents. It is also important to note that the compound should be stored in a dry, cool, and well-ventilated place .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-6-chloro-4-methylpyridine can be synthesized through several methods. One common approach involves the bromination of 2-chloro-4-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically occurs in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Another method involves the chlorination of 2-bromo-4-methylpyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride . This reaction is usually carried out under reflux conditions in an inert solvent like toluene or dichloromethane.
Industrial Production Methods
Industrial production of 2-Bromo-6-chloro-4-methylpyridine often involves large-scale bromination or chlorination processes using the aforementioned reagents and conditions. The reactions are typically conducted in batch reactors with efficient stirring and temperature control to ensure high yields and purity of the product. The crude product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-chloro-4-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Suzuki-Miyaura coupling: This palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds by reacting 2-Bromo-6-chloro-4-methylpyridine with boronic acids.
Oxidation and reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane under suitable conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines.
Suzuki-Miyaura coupling: Reagents include boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate.
Oxidation and reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Nucleophilic substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Suzuki-Miyaura coupling: Biaryl compounds with diverse substituents on the pyridine ring.
Oxidation and reduction: Carboxylic acids, alcohols, or alkanes derived from the methyl group.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-methylpyridine: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
2-Chloro-6-methylpyridine: Lacks the bromine substituent, which affects its reactivity and applications.
2-Bromo-4-methylpyridine: Lacks the chlorine substituent at the 6-position, influencing its chemical behavior and uses.
Uniqueness
2-Bromo-6-chloro-4-methylpyridine is unique due to the presence of both bromine and chlorine substituents on the pyridine ring. This dual halogenation enhances its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
2-bromo-6-chloro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCBQYZKWWAKCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455810 | |
| Record name | 2-bromo-6-chloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157329-89-0 | |
| Record name | 2-bromo-6-chloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
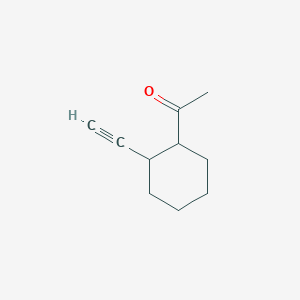
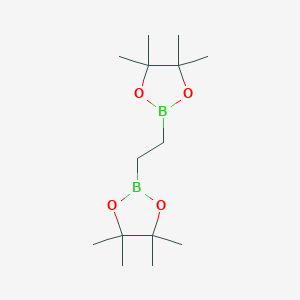
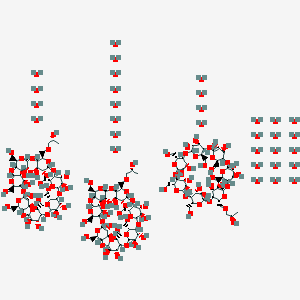
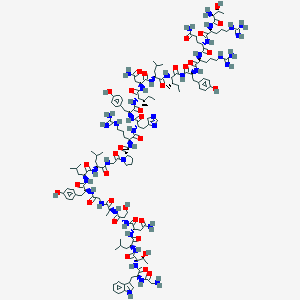
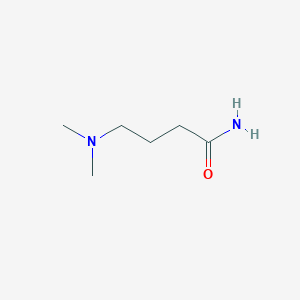
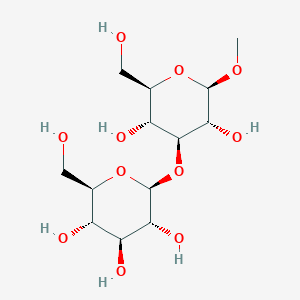
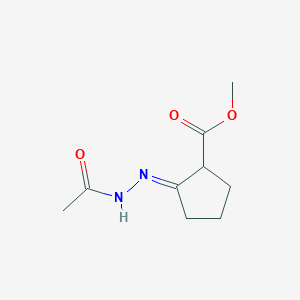
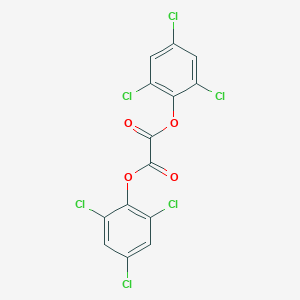
![6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one](/img/structure/B114903.png)
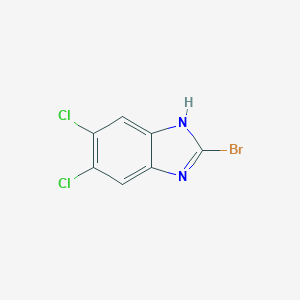

![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile](/img/structure/B114909.png)
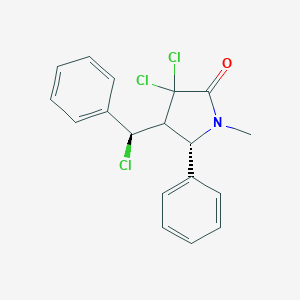
![2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B114917.png)
